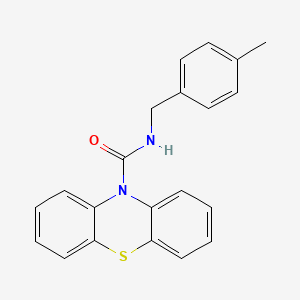
N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazines and their derivatives are a significant class of compounds with a wide range of biological activities and applications in chemical synthesis. The focus on "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide" highlights the interest in developing novel compounds within this class for various scientific purposes.
Synthesis Analysis
The synthesis of phenothiazine derivatives, such as "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide," involves multi-step chemical reactions. Sharma et al. (2012) described the synthesis of a new series of azetidine-1-carboxamides derivatives from phenothiazine, illustrating a typical process that may be adapted for the synthesis of "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide" (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives can be characterized using various spectroscopic methods. Goel et al. (2017) detailed the synthesis and structural analysis of N-(4-methylbenzyl)benzamide, a compound structurally related to "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide," highlighting the importance of single-crystal X-ray diffraction in determining molecular and crystal structures (Goel, Yadav, Sinha, Singh, Bdikin, Rao, Gopalaiah, & Kumar, 2017).
Chemical Reactions and Properties
Phenothiazine derivatives undergo various chemical reactions, leading to a wide range of compounds with diverse properties. The synthesis and characterization of fluorinated 10H-phenothiazines by Dixit et al. (2008) provide insight into the types of chemical reactions phenothiazines can participate in, such as Smiles rearrangement and sulfonation, which are relevant for understanding the chemical behavior of "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide" (Dixit, Dixit, Gautam, & Gautam, 2008).
Physical Properties AnalysisThe physical properties of phenothiazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and functionality. The work by Goel et al. (2017) on N-(4-methylbenzyl)benzamide demonstrates the approach to analyzing these properties, providing a basis for similar analyses on "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide."
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application of phenothiazine derivatives. The synthesis and antimicrobial activity studies of phenothiazine derivatives by Sharma et al. (2012) illustrate the methods used to investigate these properties and how they can be applied to "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide" (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could involve clinical trials. Alternatively, if it has interesting chemical properties, it could be studied further in the field of chemistry .
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-15-10-12-16(13-11-15)14-22-21(24)23-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)23/h2-13H,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGYPISVFKZDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5532450.png)
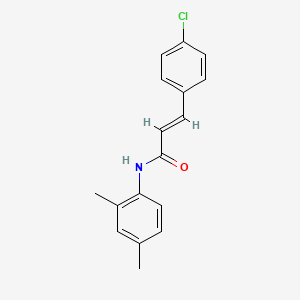
![(1S*,5R*)-6-propyl-3-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5532457.png)
![2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5532463.png)
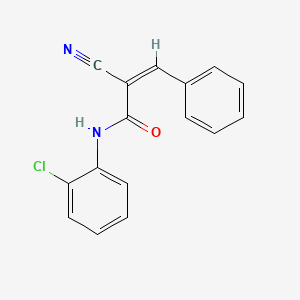

![1-[3-(benzoylthio)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B5532493.png)
![1-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5532498.png)
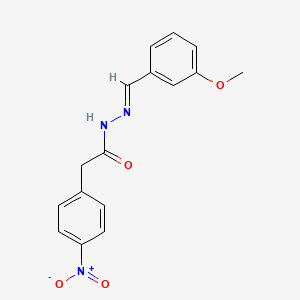
![7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5532513.png)
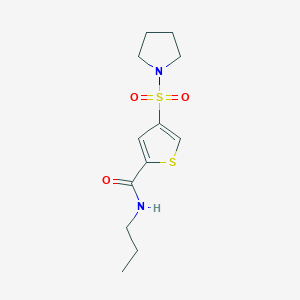
![4-[(4-benzyl-3-butyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-2-piperazinone](/img/structure/B5532520.png)
![(2R,3S)-3-amino-4-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-2-butanol dihydrochloride](/img/structure/B5532525.png)
![(3S*,4R*)-1-[(3-hydroxyphenyl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5532527.png)